molecular formula C15H20N2O2S2 B2978883 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide CAS No. 873009-90-6

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide

Cat. No.: B2978883
CAS No.: 873009-90-6
M. Wt: 324.46
InChI Key: DUGAEAYYOWJIHC-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This synthetic sulfonamide derivative features a benzenesulfonamide core linked to a 2,4-dimethylthiazole group via an ethyl chain. The structural combination of the sulfonamide pharmacophore with a heterocyclic thiazole ring is commonly investigated for developing novel therapeutic agents, particularly in the field of anticancer research . Sulfonamide-based compounds are extensively studied for their broad and potent biological activities. Researchers are exploring this chemical class for its potential to inhibit key enzymes and pathways involved in disease progression . Recent studies on structurally similar sulfonamide derivatives have demonstrated promising activity as aromatase (CYP19A1) inhibitors for the treatment of estrogen-receptor-positive (ER+) breast cancer . Other sulfonamide analogs have shown potential in anti-angiogenesis research by suppressing vascular endothelial growth factor (VEGF)-induced cell proliferation, which is critical for blocking tumor growth and metastasis . Additionally, such compounds are also investigated for their anti-inflammatory properties , including the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production . The specific research applications and mechanism of action for this compound are subject to ongoing investigation. Researchers are encouraged to validate its specific biological activity and selectivity within their experimental systems. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-4-13-5-7-14(8-6-13)21(18,19)16-10-9-15-11(2)17-12(3)20-15/h5-8,16H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGAEAYYOWJIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylthiazole with an appropriate ethylating agent, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

    Industry: It is used in the development of dyes, fungicides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. This compound may target enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, its anti-inflammatory and antitumor activities may be attributed to its ability to modulate signaling pathways and inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiazolidinone Moieties

(a) N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide
  • CAS No.: 873009-86-0
  • Molecular Formula : C₁₃H₁₈N₂O₂S₃
  • Key Differences : Replaces the benzene ring in the target compound with a thiophene ring. The substitution of benzene (aromatic, planar) with thiophene (sulfur-containing, slightly polar) may alter electronic properties and steric bulk, influencing solubility and target interactions .
(b) NAT-1 and NAT-2 (Thiazolidinone Derivatives)
  • NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
  • NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
  • Key Differences: Both feature a thiazolidinone core instead of a thiazole.

Sulfonamide Derivatives with Varied Aryl Groups

(a) N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide
  • CAS No.: 896679-10-0
  • Key Differences: Incorporates a thiazolo[5,4-b]pyridine system fused to a phenyl group.
(b) 2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
  • CAS No.: 863594-60-9
  • Key Differences : Adds a fluorine atom to the benzene ring, which can modulate electron density and improve metabolic stability via reduced oxidative metabolism .

Backbone-Modified Analogues

N-((2,4-dimethylthiazol-5-yl)sulfonyl)-5-methylhex-4-enamide
  • Structure : Features a hex-4-enamide backbone instead of an ethylbenzenesulfonamide.
  • Reported synthesis via carbodiimide coupling (81% yield) suggests scalability for similar derivatives.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Advantages/Disadvantages
Target Compound C₁₅H₁₉N₂O₂S₂ 331.4 4-Ethylbenzenesulfonamide, thiazole ethyl Balanced solubility and lipophilicity
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide C₁₃H₁₈N₂O₂S₃ 330.5 Thiophene sulfonamide Higher polarizability due to thiophene sulfur
NAT-1 C₁₆H₁₅N₃O₃S 329.4 Thiazolidinone, nicotinamide Enhanced hydrogen bonding; lower metabolic stability
896679-10-0 C₁₃H₁₃N₃O₂S₂ 307.4 Thiazolo[5,4-b]pyridine, ethanesulfonamide Improved π-π stacking; possible toxicity

Research Findings and Implications

  • Electronic Effects : Thiophene-containing analogues (e.g., CAS 873009-86-0) may exhibit altered electronic profiles compared to the benzene-based target compound, impacting interactions with cytochrome P450 enzymes or kinase targets .
  • Solubility vs. Stability : Bulky substituents (e.g., di-tert-butyl in NAT-2) improve stability but reduce aqueous solubility, a trade-off critical for oral bioavailability .
  • Synthetic Feasibility : Carbodiimide-mediated coupling (as in and ) is a versatile method for sulfonamide derivatives, though yields vary with steric hindrance .

Biological Activity

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a sulfonamide group, which are known to contribute to various biological activities. Its chemical structure can be represented as follows:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Structural Formula

  • Thiazole moiety : Imparts biological activity related to antimicrobial and anticancer properties.
  • Sulfonamide group : Known for its role in enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, leading to various therapeutic effects.
  • Antimicrobial Activity : The thiazole ring enhances the compound's ability to disrupt microbial cell functions.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of mitotic processes.

In Vitro Studies

Research has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.5Induction of apoptosis
HeLa (Cervical)12.3Inhibition of tubulin polymerization
MCF7 (Breast)20.1Disruption of cellular signaling pathways

These results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against A549 and HeLa cell lines. The study found that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of exposure. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for mitosis.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity.

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